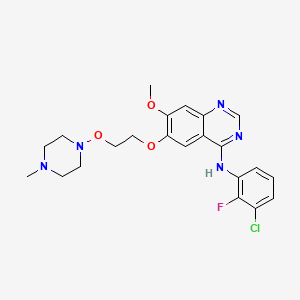
Egfr-IN-91
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-91 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor. EGFR is a member of the ErbB receptor family and plays a crucial role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
The synthesis of Egfr-IN-91 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically includes:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Egfr-IN-91 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
Egfr-IN-91 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of EGFR inhibitors and to develop new inhibitors with improved efficacy.
Biology: this compound is employed in cell-based assays to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for treating EGFR-driven cancers, such as non-small cell lung cancer and colorectal cancer.
Industry: This compound is utilized in the development of diagnostic assays and screening platforms for identifying new EGFR inhibitors
Mecanismo De Acción
Egfr-IN-91 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts EGFR-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Egfr-IN-91 is compared with other EGFR inhibitors such as:
Gefitinib: An EGFR tyrosine kinase inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but distinct clinical applications and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor that is effective against EGFR mutations resistant to first- and second-generation inhibitors.
This compound is unique due to its specific binding affinity and selectivity for EGFR, making it a valuable tool for studying EGFR-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C22H25ClFN5O3 |
|---|---|
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-fluorophenyl)-7-methoxy-6-[2-(4-methylpiperazin-1-yl)oxyethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H25ClFN5O3/c1-28-6-8-29(9-7-28)32-11-10-31-20-12-15-18(13-19(20)30-2)25-14-26-22(15)27-17-5-3-4-16(23)21(17)24/h3-5,12-14H,6-11H2,1-2H3,(H,25,26,27) |
Clave InChI |
OXIJKGCVPJOUEO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)OCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

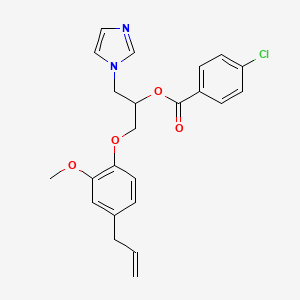
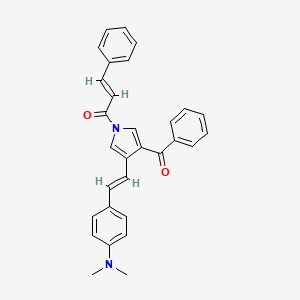
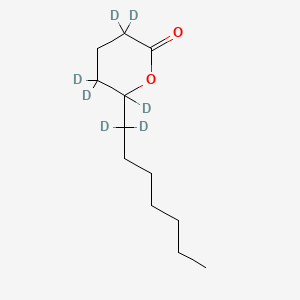
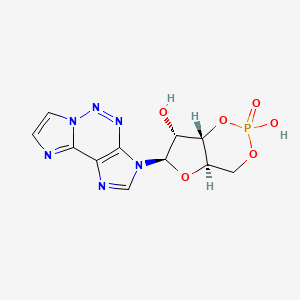
![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)

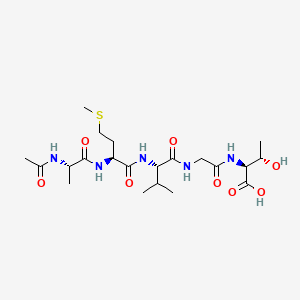
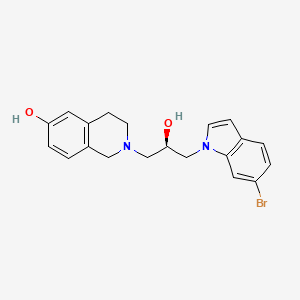
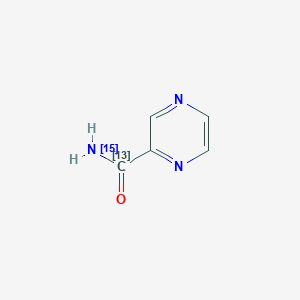
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
